

A Technical Guide to Digitonin: Foundational Research and Experimental Applications

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Compound of Interest

Compound Name: *Digitonin*

Cat. No.: *B194522*

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Abstract: Digitonin is a steroidal saponin extracted from the foxglove plant, *Digitalis purpurea*. [1][2][3] Renowned for its specific interaction with cholesterol, it has become an indispensable tool in cell biology and biochemistry.[1][4] This technical guide provides an in-depth overview of digitonin's foundational principles, including its physicochemical properties, mechanism of action, and key applications. It serves as a resource for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental protocols, and visual diagrams of critical processes to facilitate its effective use in the laboratory.

Physicochemical and Detergent Properties

Digitonin is a glycoside composed of a lipophilic aglycone steroid, digitogenin, and a hydrophilic pentasaccharide chain, making it an amphipathic molecule.[1][2][5] This structure confers its properties as a mild, non-ionic detergent, which is crucial for its applications in preserving the native structure of proteins during solubilization.[1][2][6] While it is poorly soluble in water, forming a soapy suspension, it can be dissolved in boiling water or alcohol.[5][7]

Table 1: Physicochemical and Detergent Properties of Digitonin

Property	Value	References
Chemical Formula	C₅₆H₉₂O₂₉	[2] [3]
Molar Mass	1229.33 g/mol	[2] [3] [7]
Appearance	White to off-white crystalline powder	[2] [3]
Melting Point	244.0–248.5 °C	[2] [3]
Detergent Type	Non-ionic	[1] [2] [7]
Critical Micelle Concentration (CMC)	< 0.5 mM	[1] [3]
Aggregation Number	60	[1] [3] [7]

| Pore Size Formation | ~8 nm [\[1\]](#) |

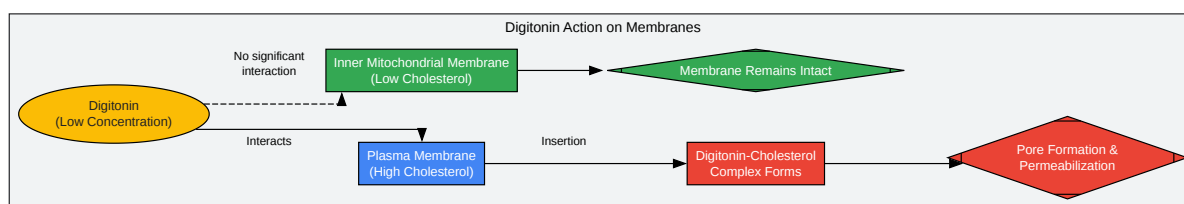
Mechanism of Action: Cholesterol-Dependent Permeabilization

The primary mechanism of digitonin's action is its high affinity for 3- β -hydroxysterols, particularly cholesterol, a key component of eukaryotic plasma membranes.[\[2\]](#)[\[4\]](#) The process is highly selective and concentration-dependent:

- **Binding and Complexation:** The lipophilic steroid portion of digitonin inserts into the lipid bilayer and specifically interacts with cholesterol molecules, forming stable, water-insoluble 1:1 complexes known as "digitonides".[\[1\]](#)[\[8\]](#)[\[9\]](#)
- **Pore Formation:** At low concentrations, the accumulation of these complexes disrupts the local membrane architecture, creating pores approximately 8 nm in diameter.[\[1\]](#)[\[4\]](#) This allows for the passage of ions, small molecules, and even proteins across the membrane.
- **Selective Lysis:** The efficacy of digitonin is directly related to the cholesterol content of a membrane.[\[1\]](#)[\[4\]](#) Plasma membranes, which are rich in cholesterol, are highly susceptible to permeabilization. In contrast, intracellular membranes like the inner mitochondrial membrane

and the endoplasmic reticulum, which have very low cholesterol content, remain largely intact at carefully titrated digitonin concentrations.[1][10][11]

- Solubilization: At concentrations above its CMC, digitonin acts as a detergent, fully disrupting and solubilizing the membrane to form mixed micelles.[12]



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Mechanism of Digitonin's Selective Permeabilization.

Key Research Applications

Digitonin's unique properties make it a versatile tool in various research areas.

- Selective Permeabilization: It is widely used to permeabilize the plasma membrane while leaving organellar membranes intact. This allows researchers to introduce antibodies, substrates, or other molecules into the cytosol to study intracellular processes, such as enzyme kinetics, protein localization in immunofluorescence, and intracellular staining for flow cytometry.[1][4][11]
- Isolation of Mitochondria: The resistance of the low-cholesterol inner mitochondrial membrane to digitonin is the basis for a common method of mitochondrial isolation.[10][11] A controlled treatment lyses the plasma membrane, releasing intact, functional mitochondria which can then be isolated via differential centrifugation.[13][14]

- **Membrane Protein Solubilization:** As a mild, non-ionic detergent, digitonin is effective at solubilizing membrane proteins while preserving their native structure and function.[\[6\]](#)[\[15\]](#) It disrupts lipid-lipid and protein-lipid interactions without breaking protein-protein interactions, making it ideal for studies of membrane protein complexes.[\[1\]](#)
- **Anticancer Research:** Digitonin exhibits cytotoxic effects against various cancer cell lines and is being investigated for its potential as an anti-tumor agent.[\[13\]](#) It has also been shown to synergistically enhance the cytotoxicity of other chemotherapeutic agents, potentially by increasing their uptake into cells.[\[2\]](#)[\[10\]](#)

Quantitative Data Summary

The precise concentration of digitonin is critical for experimental success, as its effects are highly dose-dependent.

Table 2: Experimentally Determined Optimal Concentrations for Permeabilization

Cell Type	Application	Optimal Digitonin Concentration	References
143B Osteosarcoma Cells	Mitochondrial Isolation	0.02% (w/v)	[10]
Human Endothelial Cells (HUVEC)	Respirometry	10 µg / 10 ⁶ cells	[12]
Adherent Cells (General)	Immunofluorescence	20-40 µg/mL	[7]
Adherent Cells (General)	Immunofluorescence	100 µM	[4]

| Suspension Cells (General) | Flow Cytometry | 10 µg/mL |[\[1\]](#) |

Table 3: Cytotoxicity of Digitonin (IC₅₀ Values)

Cell Line	Cell Type	Incubation Time	IC ₅₀ Value (μM)	References
Gastric Cancer (MKN1, HGC27, NUGC3)	Human Gastric Adenocarcinoma	24 hours	3.875	[13]
		48 hours	2.004	[13]
		72 hours	1.185	[13]
GES-1	Human Gastric Epithelial	24 hours	15.26	[13]
		48 hours	13.54	[13]
		72 hours	11.13	[13]
HEK293	Human Embryonic Kidney	1 hour	30	[9]

| Renal Mesangial Cells | Primary Kidney Cells | 1 hour | 18.8 [[9] |

Detailed Experimental Protocols

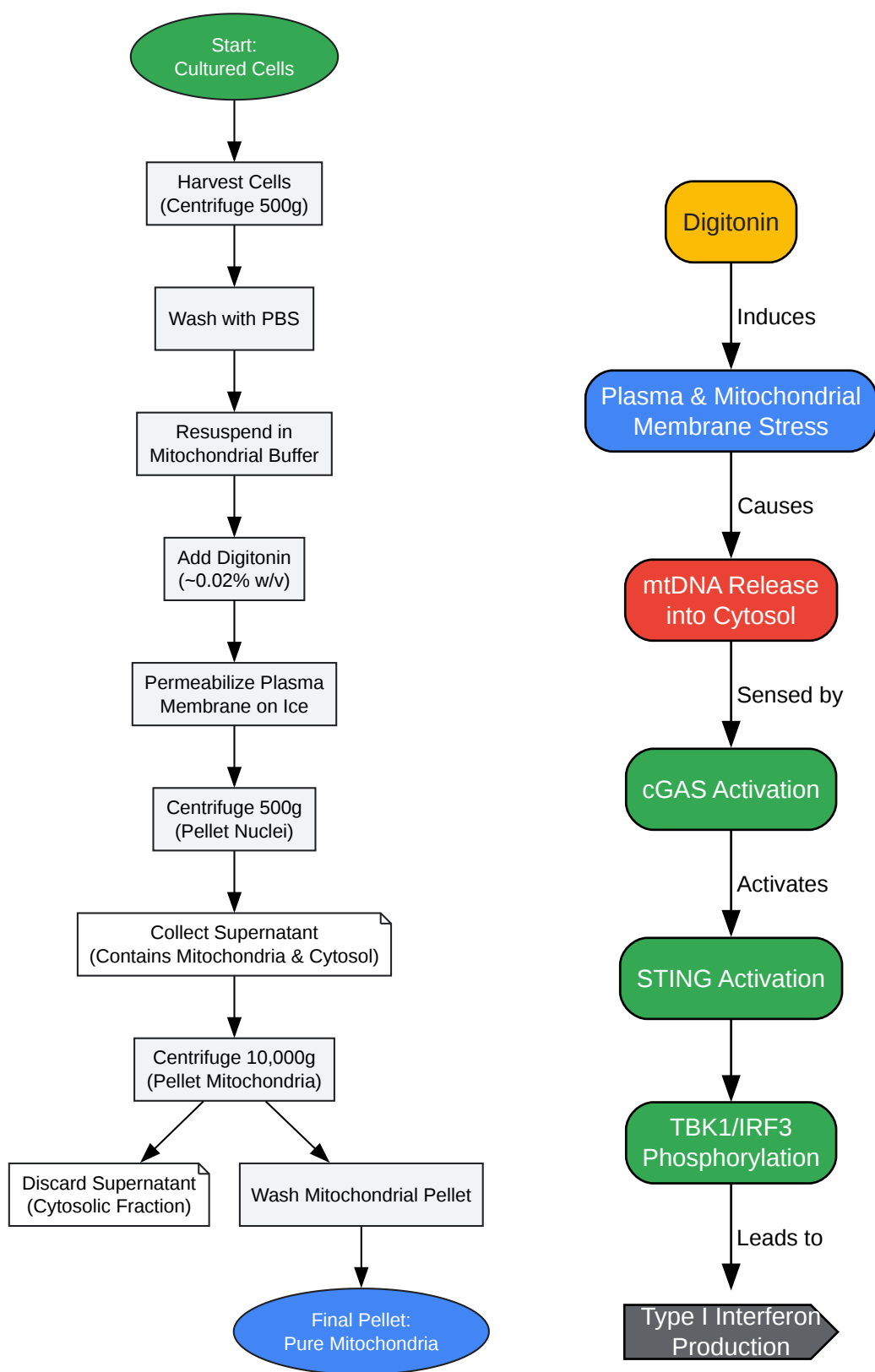
Note: The optimal digitonin concentration is highly dependent on the cell type, cell density, and purity of the digitonin reagent. It should always be empirically determined through titration.

Protocol 1: Isolation of Mitochondria from Cultured Mammalian Cells

This protocol is adapted from methods utilizing digitonin to selectively permeabilize the plasma membrane for the enrichment of mitochondria.[10][14]

- Cell Harvesting: Harvest approximately 2×10^7 cells by centrifugation at 500 x g for 10 minutes at 4°C.

- **Washing:** Wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.
- **Resuspension:** Gently resuspend the cell pellet in 1 mL of ice-cold mitochondrial isolation buffer (e.g., MTiso-buffer: 210 mM mannitol, 70 mM sucrose, 3 mM HEPES-KOH pH 7.4, 0.2 mM EGTA).
- **Permeabilization:** Add freshly prepared digitonin to a final concentration of ~0.02% (w/v). The optimal concentration must be titrated. Incubate on ice for 5-10 minutes with gentle mixing.
- **Homogenization:** Gently homogenize the cell suspension with a Dounce homogenizer (loose pestle) or by passing it through a 25-gauge needle 5-10 times to facilitate the release of mitochondria.
- **Removal of Nuclei:** Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
- **Mitochondrial Pelleting:** Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
- **Final Wash:** Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet by resuspending it in 1 mL of isolation buffer and repeating the 10,000 x g centrifugation step.
- **Storage:** Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream analysis.



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